

Introduction: Unveiling a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *3-Bromo-4-isopropoxy-5-methoxybenzonitrile*

Cat. No.: *B181807*

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In the landscape of modern medicinal and agricultural chemistry, the strategic design of molecular scaffolds is paramount. Substituted benzonitriles represent a privileged class of compounds, serving as crucial intermediates for the synthesis of a wide array of bioactive molecules. **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** is a polysubstituted aromatic compound whose unique arrangement of functional groups—a nitrile, a bromine atom, and two distinct ether linkages—makes it a highly valuable and reactive building block for synthetic chemists. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromine atom provides a handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, propose a detailed synthetic pathway with mechanistic rationale, explore its potential applications, and outline essential safety protocols. The International Chemical Identifier Key (InChIKey) for this compound is D NCFZWKSHFLLGT-UHFFFAOYSA-N^{[1][2]}.

Part 1: Core Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of its effective application in research. The structural and physicochemical data for **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** are summarized below.

Structural and Molecular Identifiers

This table consolidates the key identifiers that define the molecule, ensuring unambiguous identification across different databases and regulatory frameworks.

Identifier	Value	Source(s)
IUPAC Name	3-bromo-5-methoxy-4-(propan-2-yloxy)benzonitrile	PubChem[2]
CAS Number	515848-62-1	Sigma-Aldrich[1]
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂	Sigma-Aldrich[1]
Molecular Weight	270.12 g/mol	Sigma-Aldrich[1]
InChI	1S/C11H12BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3	Sigma-Aldrich[1]
InChIKey	DNCFZWKSHFLLGT-UHFFFAOYSA-N	Sigma-Aldrich[1]
Canonical SMILES	<chem>CC(C)OC1=C(C=C(C=C1Br)C#N)OC</chem>	PubChem[2]

Physicochemical Properties

The following table outlines the known and predicted physical properties, which are critical for planning experiments, including reaction setup and purification.

Property	Value	Source(s)
Physical Form	Solid	Sigma-Aldrich[1]
XlogP (Predicted)	3.1	PubChem[2]
Monoisotopic Mass	269.00513 Da	PubChem[2]
Storage Class	11 (Combustible Solids)	Sigma-Aldrich[1]
WGK	WGK 3 (highly hazardous to water)	Sigma-Aldrich[1]

Part 2: A Proposed Synthetic Protocol and Mechanistic Rationale

While specific synthesis data for **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** is not widely published, a logical and efficient pathway can be designed based on established organic chemistry principles and synthetic routes for analogous structures, such as those derived from 4-hydroxybenzonitrile[3]. The following protocol starts from the readily available and economical starting material, 5-bromovanillin.

Experimental Protocol: Two-Step Synthesis from 5-Bromovanillin

Step 1: Williamson Ether Synthesis for Isopropylation

The first step involves the alkylation of the phenolic hydroxyl group of 5-bromovanillin with an isopropyl halide. The Williamson ether synthesis is a robust and high-yielding method for this transformation.

- Reagents & Equipment:
 - 5-Bromovanillin (1.0 eq)
 - 2-Bromopropane or 2-Iodopropane (1.2 eq)
 - Potassium carbonate (K_2CO_3) (2.0 eq), anhydrous

- N,N-Dimethylformamide (DMF), anhydrous
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Procedure:
 - To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromovanillin and anhydrous DMF.
 - Add anhydrous potassium carbonate to the mixture. This weak base is sufficient to deprotonate the phenol, minimizing side reactions.
 - Stir the suspension at room temperature for 20-30 minutes.
 - Add 2-bromopropane dropwise to the reaction mixture.
 - Heat the reaction to 60-70 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
 - After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the intermediate, 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.
- Causality and Expertise: The choice of DMF as a solvent is critical; its polar aprotic nature effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. K_2CO_3 is chosen as the base because it is strong enough to deprotonate the phenol but not the aldehyde's α -protons, thus preventing self-condensation side reactions. Using a slight excess of the alkylating agent ensures the complete conversion of the starting material.

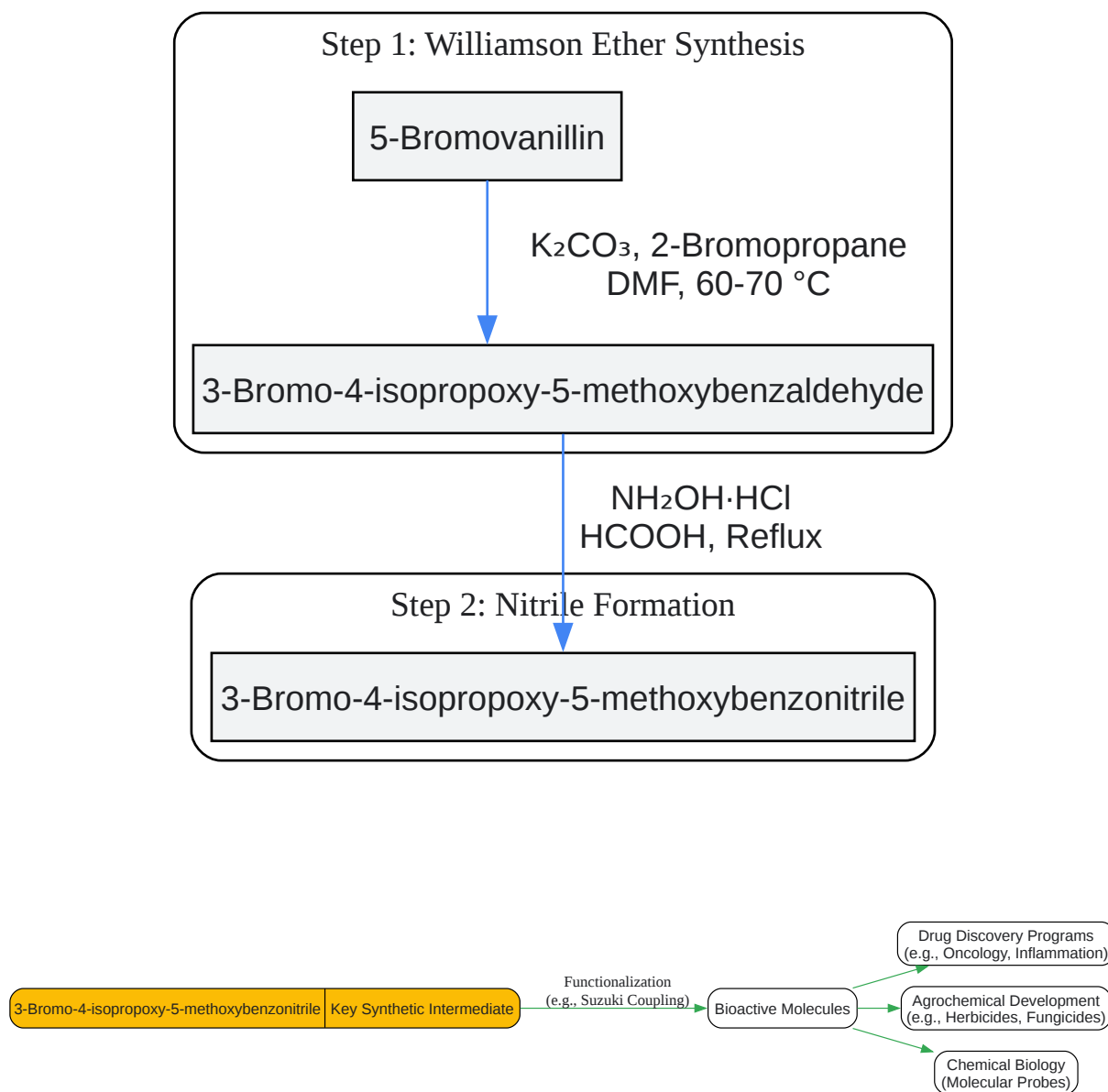
Step 2: Conversion of Aldehyde to Nitrile

The final step is the conversion of the aldehyde functional group to a nitrile. A common and effective method is through the formation and subsequent dehydration of an aldoxime intermediate.

- Reagents & Equipment:
 - 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (1.0 eq)
 - Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) (1.1 eq)
 - Sodium formate (HCOONa) in formic acid or acetic anhydride
 - Round-bottom flask, magnetic stirrer, ice bath
- Procedure:
 - Dissolve the aldehyde from Step 1 in a suitable solvent like formic acid.
 - Add hydroxylamine hydrochloride and sodium formate. The mixture is stirred at room temperature to form the aldoxime.
 - Heat the mixture to reflux to induce dehydration of the oxime to the nitrile. The reaction progress should be monitored by TLC.
 - Upon completion, cool the reaction and quench by pouring it into ice water.
 - Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
 - Dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
 - Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**.
- Self-Validating System: This two-step protocol is robust. The purity of the intermediate aldehyde from Step 1 can be confirmed by ^1H NMR and mass spectrometry before proceeding. The final product's identity and purity should be rigorously confirmed by melting point, ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry, cross-referencing against predicted values and data from suppliers[1][2].

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.



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Caption: Role as an intermediate in R&D pipelines.

Part 4: Safety, Handling, and Storage

Authoritative safety data for this specific compound is limited. Therefore, a conservative approach based on data from structurally similar chemicals is required. Safety Data Sheets (SDS) for related nitriles indicate several potential hazards.

- Hazard Identification: Based on analogs like 2-Bromo-4-isopropoxy-5-methoxybenzonitrile and 3-Bromo-4-methoxybenzonitrile, this compound should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin irritation, serious eye irritation, and potential respiratory irritation.[\[4\]](#)[\[5\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.
 - Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.
- Handling and Storage:
 - Avoid breathing dust, fumes, or vapors.[\[4\]](#)
 - Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#) The compound is classified as a combustible solid, so it should be kept away from ignition sources.[\[1\]](#)
- First Aid Measures:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[\[5\]](#)
 - If on Skin: Immediately wash with plenty of soap and water.[\[4\]](#)
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[4\]](#)

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]

Conclusion

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is more than a mere collection of atoms; it is a carefully designed synthetic tool. Its InChIKey, DNCFZWKSHFLLGT-UHFFFAOYSA-N, provides a gateway to its identity in the vast world of chemical information. With a strategic combination of ether groups, a reactive bromine atom, and a versatile nitrile moiety, this compound is well-positioned as a valuable intermediate for researchers aiming to construct novel, complex molecules in the pharmaceutical and agrochemical sectors. Adherence to rigorous synthetic protocols and stringent safety measures will ensure its effective and safe utilization in advancing scientific discovery.

References

- **3-bromo-4-isopropoxy-5-methoxybenzonitrile** (C11H12BrNO2). PubChem. [Link]
- 3-bromo-5-methoxy-4-propoxybenzonitrile (C11H12BrNO2). PubChemLite. [Link]
- SAFETY DATA SHEET for 3-Bromo-4-methoxybenzonitrile. Fisher Scientific. [Link]
- 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625. PubChem. [Link]
- The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Bromo Analogues of Active 3,4,5,4'-Tetramethoxy- trans-stilbene (DMU-212)-A New Path of Research to Anticancer Agents. PubMed. [Link]
- Bromo Analogues of Active 3,4,5,4'-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. [Link]
- (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.

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Sources

- 1. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile AldrichCPR 515848-62-1 [sigmaaldrich.com]
- 2. PubChemLite - 3-bromo-4-isopropoxy-5-methoxybenzonitrile (C11H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
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